9-(prop-2-yn-1-yl)-9H-purin-6-amine is a purine derivative characterized by the presence of a propargyl group at the 9-position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways and diseases.
The compound can be synthesized from various purine derivatives, with 6-chloropurine being a common starting material. The synthesis typically involves alkylation processes utilizing propargyl halides, which are readily available in chemical laboratories.
9-(prop-2-yn-1-yl)-9H-purin-6-amine belongs to the class of N-substituted purines, which are known for their biological activities and roles as building blocks in nucleic acid synthesis. It is also classified under alkyne-containing compounds, given the propargyl moiety.
The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine generally follows these steps:
The reaction yields the target compound through a nucleophilic substitution mechanism where the nitrogen atom of propargylamine attacks the carbon atom bonded to chlorine in 6-chloropurine, displacing the chloride ion.
The molecular formula for 9-(prop-2-yn-1-yl)-9H-purin-6-amine is . The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm the structure:
9-(prop-2-yn-1-yl)-9H-purin-6-amine can participate in several chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions can lead to various derivatives useful for further applications in research and industry.
The mechanism of action for 9-(prop-2-yn-1-yl)-9H-purin-6-amine largely revolves around its interaction with biological targets such as enzymes and receptors.
Studies have shown that modifications at the N7 and N9 positions of purines can significantly alter their biological activity, making this compound a candidate for further investigation in drug design.
Key physical properties include:
Relevant chemical properties involve:
The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2) employs direct N9-alkylation of purine scaffolds as the fundamental approach. This commercially available compound (purity ≥95%) is typically supplied as an off-white to pale yellow powder with a characteristic melting point range of 209-210°C [3] [5]. The molecular framework (C₈H₇N₅, MW 173.17 g/mol) features a purine core functionalized with a propargyl group at N9 and an amino group at C6, creating a versatile platform for structural diversification [5].
Key synthetic pathways include:
Table 1: Physicochemical Properties of 9-(Prop-2-yn-1-yl)-9H-purin-6-amine
Property | Value |
---|---|
CAS Registry Number | 148238-36-2 |
Molecular Formula | C₈H₇N₅ |
Molecular Weight | 173.17 g/mol |
IUPAC Name | 9-(2-propynyl)-9H-purin-6-amine |
Melting Point | 209-210°C |
Purity | ≥95% |
Physical Form | Powder |
Storage Temperature | Room Temperature |
Regioselective N9-alkylation represents a critical challenge in purine chemistry due to the competing reactivity of N7 and the tautomeric equilibria of purine systems. The electron-deficient imidazole ring of purines renders both N7 and N9 positions nucleophilic, with N7 alkylation typically kinetically favored but N9 products being thermodynamically more stable [4] [8]. Several strategic approaches have been developed to enhance N9 selectivity:
Electronic effects profoundly influence regioselectivity: C6 electron-withdrawing groups (Cl, F) enhance N7 reactivity, while C6 electron-donating groups (NH₂, NHR) favor N9 alkylation. This understanding enables predictive substrate design for optimal N9 selectivity in propargyl purine synthesis [8].
Table 2: Comparative Alkylation Strategies for N9-Functionalization
Method | Conditions | N9:N7 Ratio | Yield (%) | Limitations |
---|---|---|---|---|
Direct Alkylation | K₂CO₃, DMF, 60°C, 12h | 4:1 | 65-75 | Moderate selectivity |
Mitsunobu Reaction | PPh₃, DIAD, THF, 0°C to rt | >8:1 | 50-60 | Byproduct removal required |
Protection-Deprotection | THP protection, then alkylation | >20:1 | 70 (2 steps) | Multi-step synthesis |
Lewis Acid Catalyzed | SnCl₄, CH₂Cl₂, -20°C | 10:1 | 55 | Moisture sensitivity |
The propargyl group in 9-(prop-2-yn-1-yl)-9H-purin-6-amine serves as a versatile handle for structural diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole-conjugated derivatives with enhanced target affinity and selectivity. Microwave-assisted CuAAC significantly improves reaction efficiency, reducing conjugation times from 24h to <1h while maintaining yields >85% [10]. These triazole linkages serve as:
Halogenation strategies at the C2 and C8 positions further modulate bioactivity:
Molecular hybridization techniques exploit the propargyl handle to conjugate purine scaffolds with bioactive fragments:
Table 3: Bioactivity Profile of Modified 9-(Prop-2-yn-1-yl)-9H-purin-6-amine Derivatives
Modification Type | Representative Compound | Biological Target | Activity/Selectivity Enhancement |
---|---|---|---|
Triazole-Cyclen Conjugate | Purine-cyclen-triazole | Cu²⁺ chelation | logK >18; photocatalytic electron transfer |
8-Iodo-triazole Derivative | C8-I-triazole-purine | Pancreatic adenocarcinoma | IC₅₀ = 4.2 μM (CFPAC-1 cells) |
C2-Morpholino Derivative | 2-Morpholino-6-aminopurine | Grp94 inhibition | >100-fold selectivity vs. Hsp90α/β |
Bis-Purine Dimer | Bis-triazole-biphenyl-purine | Apoptosis induction | IC₅₀ = 0.79 μM (CFPAC-1); mitochondrial pathway |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9